5-(Furan-2-yl)picolinimidamide hydrochloride
Description
Properties
CAS No. |
1179362-27-6 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(furan-2-yl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-10(12)8-4-3-7(6-13-8)9-2-1-5-14-9;/h1-6H,(H3,11,12);1H |
InChI Key |
IWVAQVYXYORWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Furan-2-yl)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 5-(Furan-2-yl)picolinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the picolinimidamide derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5-(Furan-2-yl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The picolinimidamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Furan-2-yl)picolinimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, leading to the inhibition of their activity. The picolinimidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent at the 5-position of the pyridine ring significantly influences the compound’s physicochemical and biological behavior. Key analogs include:
*Hypothetical values based on structural analogs.
Biological Activity
5-(Furan-2-yl)picolinimidamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 223.66 g/mol. The compound consists of a furan ring and a picolinimidamide moiety, which contribute to its reactivity and biological interactions. The furan ring allows for electrophilic aromatic substitution, while the imidamide group can participate in nucleophilic substitutions, making it versatile in synthetic applications.
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors that mediate cellular signaling.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially influencing gene expression and cellular function .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have demonstrated that related structures possess significant activity against various pathogens, including protozoa and bacteria. The mechanism often involves disruption of microbial cell functions or inhibition of vital metabolic processes .
Anticancer Potential
The compound's ability to interact with DNA suggests potential anticancer properties. G-quadruplex stabilization has been linked to anticancer activity, as these structures can regulate gene expression involved in cell proliferation and apoptosis. Compounds that stabilize G-quadruplexes have been identified as promising candidates for cancer therapy .
Case Studies and Research Findings
- Antiprotozoal Activity : A study on related compounds showed effective inhibition against Trypanosoma species, with selectivity indices indicating low toxicity to mammalian cells. The most active derivatives exhibited EC50 values in the low micromolar range, suggesting potential therapeutic applications against parasitic infections .
- DNA Binding Studies : Research indicated that low molecular weight bis-arylimidamides demonstrated significant DNA binding capabilities, leading to decreased absorbance in methyl green assays. This suggests that this compound may similarly affect DNA structure and function .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Picolinimidamide Hydrochloride | Simpler structure; lacks furan ring | Moderate antimicrobial activity | |
| 4-(Furan-3-yl)picolinimidamide Hydrochloride | Different furan position | Significant enzyme inhibition | |
| Furan-2-carboximidamide Hydrochloride | Smaller size; focuses on carboximidamide group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Furan-2-yl)picolinimidamide hydrochloride, and how can experimental design minimize trial-and-error approaches?
- Methodology : Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while identifying critical variables .
- Key Steps :
Define input variables (e.g., furan derivatives, picolinimidamide precursors).
Apply response surface methodology to model yield vs. reaction conditions.
Validate predictions with confirmatory runs.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodology : Combine HPLC (≥98% purity verification) with NMR (1H/13C for functional group confirmation) and mass spectrometry (exact mass validation). Cross-reference with IR spectroscopy to detect impurities like unreacted furan moieties .
- Data Cross-Check : Use PubChem or peer-reviewed spectral databases to compare experimental vs. theoretical data .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Wear PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
- Follow OSHA hazard communication standards for carcinogenic risk mitigation (e.g., secure storage, spill containment) .
- Dispose of waste via approved facilities to comply with EPA regulations .
Advanced Research Questions
Q. How can computational modeling accelerate reaction optimization for this compound?
- Methodology : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electron density shifts during imidamide formation .
- Case Study : ICReDD’s workflow integrates computed reaction paths with experimental validation, reducing optimization time by 40–60% .
Q. What strategies resolve contradictions in reported biological activity data for furan-picolinimidamide derivatives?
- Approach :
Conduct systematic literature reviews to identify variability sources (e.g., assay conditions, solvent effects).
Perform meta-analysis using standardized protocols (e.g., fixed vs. random-effects models).
Validate hypotheses with dose-response studies under controlled conditions .
- Example : Discrepancies in IC50 values may arise from differences in cell-line viability assays; replicate experiments using ISO/IEC 17043-certified methods .
Q. How can membrane separation technologies improve purification of this compound?
- Methodology : Use nanofiltration or reverse osmosis to separate unreacted precursors (e.g., furan-2-carboxylic acid) based on molecular weight cut-offs. CRDC subclass RDF2050104 provides frameworks for scaling lab-scale separations to pilot plants .
- Data-Driven Optimization : Monitor permeate flux and rejection rates using real-time sensors paired with process simulation software (e.g., Aspen Plus) .
Q. What role does reactor design play in scaling up synthesis while maintaining yield?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
